Product packaging for [4-(Benzyloxy)-3-nitrophenyl]acetic acid(Cat. No.:CAS No. 61873-94-7)

[4-(Benzyloxy)-3-nitrophenyl]acetic acid

Cat. No.: B1274817
CAS No.: 61873-94-7
M. Wt: 287.27 g/mol
InChI Key: QWQAHUSIRNIMKQ-UHFFFAOYSA-N
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Description

Substituted Phenylacetic Acids

The phenylacetic acid moiety is a privileged structure in chemistry, particularly in the development of biologically active molecules. inventivapharma.com Phenylacetic acid itself is a simple monocarboxylic acid consisting of a phenyl group attached to an acetic acid unit. nih.gov Derivatives of this core structure, known as substituted phenylacetic acids, are integral to numerous applications. For instance, they form the basis of various pharmaceuticals, such as the widely used non-steroidal anti-inflammatory drug Diclofenac. inventivapharma.com The introduction of different substituents onto the phenyl ring allows for the fine-tuning of a molecule's chemical and physical properties. In the case of [4-(Benzyloxy)-3-nitrophenyl]acetic acid, the phenyl ring is trisubstituted, which provides a high degree of functional complexity for synthetic manipulation.

Benzyl (B1604629) Ethers

In complex multi-step syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired chemical reaction elsewhere in the molecule. This masking is achieved using a "protecting group". researchgate.net The benzyloxy group, present in the title compound, is a classic example of a benzyl ether used as a protecting group for alcohols and phenols. researchgate.netorganic-chemistry.org

Benzyl ethers are favored for this role due to their robust nature; they are stable under a wide range of reaction conditions, including acidic and basic environments, and exposure to many oxidizing and reducing agents. uwindsor.ca Despite this stability, the benzyl group can be selectively removed when its protection is no longer needed. The most common method for cleaving a benzyl ether is through catalytic hydrogenolysis, a reaction that uses hydrogen gas and a metal catalyst (such as palladium on carbon) to break the carbon-oxygen ether bond, regenerating the original hydroxyl group and producing toluene (B28343) as a byproduct. researchgate.netlibretexts.org This reliable method of introduction and removal makes the benzyl ether an essential tool in modern organic synthesis. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO5 B1274817 [4-(Benzyloxy)-3-nitrophenyl]acetic acid CAS No. 61873-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitro-4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-15(18)9-12-6-7-14(13(8-12)16(19)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQAHUSIRNIMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391685
Record name [4-(benzyloxy)-3-nitrophenyl]acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61873-94-7
Record name 3-Nitro-4-(phenylmethoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61873-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(benzyloxy)-3-nitrophenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance As a Precursor and Synthetic Scaffold in Contemporary Chemical Synthesis

[4-(Benzyloxy)-3-nitrophenyl]acetic acid is primarily valued not as an end product, but as a versatile precursor and synthetic scaffold. Its structure contains three distinct functional groups that can be selectively addressed in subsequent reaction steps, making it an ideal starting point for building more elaborate molecules.

The strategic value of this compound lies in the orthogonal reactivity of its key features:

Carboxylic Acid Group: The acetic acid side chain provides a reactive handle for a variety of transformations. It can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of other molecular fragments or the construction of larger, more complex structures.

Nitro Group: The nitro group is a powerful electron-withdrawing group and, more importantly, a synthetic precursor to an amino group (-NH₂). The reduction of an aromatic nitro group to an amine is a fundamental and highly efficient transformation in organic synthesis. The resulting amine is a versatile functional group that can participate in a vast array of reactions, including diazotization, acylation, and the formation of nitrogen-containing heterocyclic rings, which are ubiquitous in medicinal chemistry.

Benzyl (B1604629) Ether Protecting Group: As discussed, the benzyloxy group serves to protect a phenolic hydroxyl group. This allows the chemist to perform reactions on the carboxylic acid or nitro groups without affecting the hydroxyl group. At a later stage in the synthesis, the benzyl group can be removed to unveil the phenol (B47542), which can then be used for further functionalization, such as etherification or esterification.

This combination of a modifiable carboxylic acid, a reducible nitro group, and a deprotectable phenol makes this compound a highly useful building block. It provides a pre-organized framework upon which chemists can elaborate, adding complexity in a controlled and predictable manner. Related nitrophenylacetic acid structures are known to be important chemical intermediates in the production of various fine chemicals and active pharmaceutical ingredients. google.comorgsyn.org

Table 2: Key Structural Features and Their Synthetic Roles

Structural Feature Class Primary Synthetic Role
-CH₂COOH Carboxylic Acid A reactive site for forming amides, esters, and other derivatives.
-NO₂ Nitro Group A precursor to an amino group via chemical reduction, enabling further functionalization.

| -OCH₂C₆H₅ | Benzyl Ether | A stable protecting group for the phenolic hydroxyl, which can be selectively removed. |

An in-depth analysis of the synthetic methodologies for producing this compound reveals several strategic pathways. These routes focus on the careful construction of the core phenylacetic acid structure and the precise installation of the required aromatic substituents. The choice of a particular synthetic route often depends on the availability of starting materials, desired yield, and scalability of the process.

Chemical Transformations and Reactivity of 4 Benzyloxy 3 Nitrophenyl Acetic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for a variety of chemical modifications, including the formation of esters and amides, and activation for coupling reactions.

The carboxylic acid group of [4-(Benzyloxy)-3-nitrophenyl]acetic acid can be readily converted into esters and amides, which are important derivatives for various synthetic applications.

Esterification: The formation of esters from carboxylic acids is a fundamental transformation. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, the reaction of this compound with methanol (B129727) under acidic conditions would yield methyl [4-(benzyloxy)-3-nitrophenyl]acetate. The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. researchgate.netzenodo.org

Amidation: Amide bond formation is a cornerstone of peptide synthesis and is crucial for creating a wide array of biologically active molecules. The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid. Various coupling reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions. nih.gov

Commonly employed methods for the amidation of carboxylic acids like this compound include the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve yields. uni-kiel.debachem.comtcichemicals.com Phosphonium (B103445) and uronium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective for coupling carboxylic acids with a broad range of amines. bachem.com

A variety of primary and secondary amines can be used to generate the corresponding amides of this compound. The choice of coupling reagent and reaction conditions can be tailored based on the specific amine substrate to optimize the yield and purity of the desired amide derivative. nih.govresearchgate.netresearchgate.net

Table 1: Examples of Esterification and Amidation Reactions
Reaction TypeReactantTypical ReagentsProduct
EsterificationMethanolH₂SO₄ (catalyst)Methyl [4-(benzyloxy)-3-nitrophenyl]acetate
AmidationPrimary Amine (e.g., Benzylamine)DCC, HOBtN-Benzyl-2-[4-(benzyloxy)-3-nitrophenyl]acetamide
AmidationSecondary Amine (e.g., Piperidine)HATU, DIPEA1-(2-(4-(Benzyloxy)-3-nitrophenyl)acetyl)piperidine

To facilitate amide bond formation and other coupling reactions, the carboxylic acid group of this compound must be activated to generate a more reactive electrophilic species. This is typically achieved by converting the carboxylic acid into an activated intermediate in situ.

Several classes of coupling reagents are widely used for this purpose:

Carbodiimides: Reagents like DCC and DIC are staples in peptide synthesis. uni-kiel.de They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by an amine to form the amide bond. The addition of nucleophilic additives such as HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can intercept the O-acylisourea to form an activated ester, which is less prone to side reactions and racemization. uni-kiel.depeptide.com

Onium Salts (Phosphonium and Uronium/Aminium):

Phosphonium Reagents: PyBOP and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are examples of phosphonium-based coupling reagents. They react with the carboxylate to form an activated ester that readily undergoes nucleophilic attack by an amine.

Uronium/Aminium Reagents: HBTU, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are highly efficient coupling reagents. peptide.com Crystal and solution structure studies have revealed that these reagents possess an aminium rather than a uronium structure. peptide.com They are known for their high reactivity and ability to promote rapid coupling with minimal racemization, especially when used with sterically hindered amino acids. bachem.com

The choice of activation strategy depends on factors such as the steric and electronic properties of the coupling partners, the desired reaction rate, and the need to minimize side reactions like racemization.

Table 2: Common Coupling Reagents for Carboxylic Acid Activation
Reagent ClassExamplesMechanism of Action
CarbodiimidesDCC, DIC, EDCForms an O-acylisourea intermediate.
Phosphonium SaltsBOP, PyBOPForms an activated phosphonium ester.
Uronium/Aminium SaltsHBTU, HATU, TBTUForms an activated aminium/uronium ester.

Transformations of the Nitro Aromatic Moiety

The nitro group on the aromatic ring is a versatile functional group that can undergo various transformations, most notably reduction to an amino group, which then opens up pathways for the synthesis of various heterocyclic systems.

The reduction of the nitro group in this compound to the corresponding amine, [3-Amino-4-(benzyloxy)phenyl]acetic acid, is a key synthetic step. Several reliable methods are available for this transformation.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups. The reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under an atmosphere of hydrogen gas. mit.edugoogle.com This method is often clean and provides high yields of the desired amine. The choice of solvent and catalyst can be optimized to ensure the chemoselective reduction of the nitro group without affecting other functional groups, such as the benzyloxy group.

Metal-mediated Reduction:

Iron in Acidic Media (Fe/HCl or Fe/CH₃COOH): The use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a classical and cost-effective method for nitro group reduction. This method is robust and tolerant of many other functional groups.

Tin(II) Chloride (SnCl₂): Stannous chloride is another common reagent for the reduction of aromatic nitro compounds. The reaction is typically performed in an acidic medium, such as concentrated hydrochloric acid, or in an organic solvent like ethanol (B145695).

The resulting [3-Amino-4-(benzyloxy)phenyl]acetic acid is a valuable intermediate for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

Table 3: Common Methods for the Reduction of Aromatic Nitro Groups
MethodReagentsGeneral Conditions
Catalytic HydrogenationH₂, Pd/C (or Pt/C, Raney Ni)Hydrogen atmosphere, various solvents (e.g., ethanol, ethyl acetate)
Metal-mediated ReductionFe, HCl (or CH₃COOH)Aqueous or alcoholic solutions, often with heating
Metal-mediated ReductionSnCl₂, HClEthanol or concentrated HCl, room temperature or heating

The amino derivative, [3-Amino-4-(benzyloxy)phenyl]acetic acid, and its derivatives are precursors to a variety of nitrogen-containing heterocycles through intramolecular cyclization reactions.

Oxindoles: The intramolecular cyclization of a derivative of [3-Amino-4-(benzyloxy)phenyl]acetic acid can lead to the formation of an oxindole (B195798) ring system. This typically involves the activation of the carboxylic acid group, followed by intramolecular amidation. For example, treatment of the amino acid with a coupling agent could induce cyclization to form a 7-benzyloxyoxindole derivative.

Lactams: β-Lactams (azetidin-2-ones) are a class of four-membered cyclic amides that are core structures in many important antibiotics. nih.gov The synthesis of β-lactams often involves the [2+2] cycloaddition of a ketene (B1206846) with an imine (Staudinger synthesis). While not a direct intramolecular cyclization of the amino acid itself, derivatives of this compound could potentially be used to construct precursors for such cyclizations.

Quindoline Derivatives: Quinolines are a significant class of heterocyclic compounds with a wide range of biological activities. nih.govnih.gov The synthesis of quinoline-4-carboxylic acid derivatives can be achieved through reactions like the Doebner reaction, which involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov The amino derivative of this compound could serve as the aniline component in such a reaction, leading to the formation of a substituted quinoline (B57606) ring system. Another approach involves the Friedländer synthesis, which is the condensation between a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net Derivatives of the amino acid could be transformed into suitable precursors for this type of cyclization.

The nitro group (—NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity and electron density of the aromatic ring in this compound. This influence is exerted through both inductive and resonance effects.

Inductive Effect: The nitrogen atom in the nitro group is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring through the sigma bond framework, deactivating the ring towards electrophilic aromatic substitution.

Resonance Effect: The nitro group also exerts a strong electron-withdrawing resonance effect (-R effect). The π-electrons from the aromatic ring can be delocalized onto the nitro group, as depicted in the resonance structures. This delocalization results in a significant decrease in electron density at the ortho and para positions relative to the nitro group.

Due to the decreased electron density at the ortho and para positions, these positions are deactivated towards attack by electrophiles. The meta position, while also deactivated compared to benzene (B151609), is relatively less deactivated than the ortho and para positions. Consequently, the nitro group acts as a meta-director for electrophilic aromatic substitution reactions.

Reactivity of the Benzyloxy Ether Linkage

The benzyloxy group serves as a common protecting group for phenols due to its relative stability and the various methods available for its selective removal. In this compound, the reactivity of this ether linkage is influenced by the electronic effects of the nitro and acetic acid substituents on the phenyl ring.

Selective Cleavage Reactions of Benzyl (B1604629) Ethers (e.g., Hydrogenolysis, Lewis Acid-mediated)

The cleavage of the benzyl ether in this compound to unveil the corresponding phenol (B47542), (4-hydroxy-3-nitrophenyl)acetic acid, is a critical transformation. drugbank.comprepchem.comnih.govnih.gov The two primary methods for this deprotection are hydrogenolysis and acid-mediated cleavage.

Hydrogenolysis: This is the most common method for benzyl ether cleavage, typically employing a palladium or platinum catalyst in the presence of hydrogen gas (H₂). ambeed.com The reaction involves the cleavage of the carbon-oxygen bond, producing the deprotected phenol and toluene (B28343). organicreactions.orgyoutube.com However, the presence of a nitro group (—NO₂) in the substrate presents a significant challenge, as it is also readily reducible under typical hydrogenolysis conditions.

Selective hydrogenolytic debenzylation without reducing the nitro group requires careful selection of catalysts and reaction conditions. For instance, certain catalyst systems or the use of hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) instead of H₂ gas can sometimes achieve the desired selectivity. organic-chemistry.org The choice of catalyst is crucial for compatibility with other reducible functional groups. acsgcipr.org

Lewis Acid-Mediated Cleavage: An alternative to hydrogenolysis is the use of Lewis or Brønsted acids. researchgate.net Strong acids can protonate the ether oxygen, facilitating cleavage. Reagents like boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are effective for cleaving benzyl ethers under mild conditions and are compatible with a wide range of functional groups, including esters and, importantly, nitro groups. organic-chemistry.org This method avoids the issue of nitro group reduction inherent in catalytic hydrogenation. Acid-facilitated debenzylation can be enhanced because protonation can polarize the benzyl-oxygen bond, making it more susceptible to cleavage. nih.gov

Table 1: Comparison of Benzyl Ether Cleavage Methods
MethodReagentsAdvantagesChallenges with this compound
HydrogenolysisH₂, Pd/C or PtO₂Mild conditions, high yield for simple substrates. youtube.comConcurrent reduction of the nitro group. organic-chemistry.org
Transfer Hydrogenolysis1,4-Cyclohexadiene, Pd/CCan offer better selectivity, avoids handling H₂ gas. organic-chemistry.orgSelectivity over nitro group reduction is condition-dependent.
Lewis Acid-Mediated CleavageBCl₃·SMe₂, TMSIExcellent functional group tolerance, avoids reduction of nitro group. organic-chemistry.orgbeilstein-journals.orgStoichiometric amounts of reagent often required.

Reactions Involving the Phenyl Ring System

The reactivity of the aromatic ring in this compound towards substitution is dictated by the combined electronic and steric influences of its three substituents: the benzyloxy group, the nitro group, and the acetic acid side chain.

Electrophilic Aromatic Substitution Patterns on Substituted Benzenes

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are governed by the existing substituents. libretexts.org

In the target molecule:

-OCH₂Ph (Benzyloxy group): This is a strongly activating, ortho, para-directing group due to the resonance donation of a lone pair from the oxygen atom.

-NO₂ (Nitro group): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects.

-CH₂COOH (Acetic acid group): This group is weakly deactivating via induction and is considered ortho, para-directing, though its influence is much weaker than the other two substituents.

Analyzing the substitution pattern on the ring (C1 carries -CH₂COOH, C3 carries -NO₂, C4 carries -OCH₂Ph):

The most powerful activating group, the benzyloxy group at C4, directs incoming electrophiles to its ortho positions (C3 and C5) and para position (C1).

Position C3 is already substituted with a nitro group.

Position C1 is substituted with the acetic acid group.

Therefore, the primary site for electrophilic attack is C5 , which is ortho to the strongly activating benzyloxy group and meta to the deactivating nitro group.

The second ortho position to the benzyloxy group, C3, is blocked. The other potential site, C2, is ortho to the weakly directing -CH₂COOH group and ortho to the strongly deactivating -NO₂ group, making it highly disfavored for substitution.

Considerations for Nucleophilic Aromatic Substitution with Electron-Withdrawing Groups

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.com This reaction is uncommon for typical benzene rings but is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group (such as a halide). youtube.comlibretexts.org

In this compound, the potent electron-withdrawing nitro group is present. This group activates the ring toward nucleophilic attack. For an SₙAr reaction to occur, a suitable leaving group would need to be present at a position activated by the nitro group. The nitro group at C3 activates the ortho positions (C2 and C4) and the para position (C6).

If a leaving group (e.g., Cl, Br) were present at the C4 position instead of the benzyloxy group, this position would be strongly activated for SₙAr by the ortho nitro group.

The benzyloxy group itself is a poor leaving group. While it can be displaced under very harsh conditions, it does not typically participate in standard SₙAr reactions.

Therefore, while the parent compound is not primed for SₙAr, its core substituted phenyl structure is highly relevant. A synthetic precursor like [4-Chloro-3-nitrophenyl]acetic acid would be highly reactive towards nucleophiles, which would readily displace the chlorine to form compounds analogous to the one being discussed. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Stereochemical Aspects in Transformations of Related Chiral Derivatives

While this compound is an achiral molecule, its acetic acid side chain provides a handle for the synthesis of chiral derivatives. The α-carbon of the acetic acid moiety can become a stereocenter through various transformations.

The synthesis of enantiomerically pure α-substituted phenylacetic acids is of significant interest in medicinal chemistry. researchgate.net For derivatives of this compound, stereocontrol can be introduced in several ways:

Asymmetric Alkylation: The enolate of the carboxylic acid (or a corresponding ester) can be alkylated using a chiral auxiliary. The auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer. Subsequent removal of the auxiliary yields the chiral α-alkylated product.

Stereoselective Reduction: If the α-carbon is oxidized to a ketone (forming an α-keto acid derivative), its subsequent reduction to a hydroxyl group can be performed stereoselectively using chiral reducing agents or catalysts, yielding chiral mandelic acid derivatives.

Catalytic Asymmetric Hydrogenation: An α,β-unsaturated derivative, formed by condensation at the α-carbon, could undergo asymmetric hydrogenation to establish a chiral center.

The stereospecificity of reactions involving other parts of the molecule, such as the hydrogenolysis of the benzyl ether, can also be relevant. For instance, the hydrogenolysis of chiral benzylic alcohols can proceed with varying degrees of stereospecificity depending on the catalyst and reaction conditions, which could be a consideration in a multi-step synthesis involving a chiral derivative. bohrium.com The synthesis of various chiral molecules, such as certain quinazolinones, has been explored using related benzyloxy-substituted aromatic precursors, highlighting the importance of stereochemical control in this class of compounds. nih.gov

Table 2: Methods for Introducing Chirality to the Acetic Acid Side Chain
MethodDescriptionPotential Chiral Product
Asymmetric AlkylationAlkylation of the α-carbon enolate using a chiral auxiliary.α-Alkyl-[4-(benzyloxy)-3-nitrophenyl]acetic acid
Stereoselective ReductionReduction of an α-keto derivative using a chiral reducing agent.α-Hydroxy-[4-(benzyloxy)-3-nitrophenyl]acetic acid (a mandelic acid derivative)
Asymmetric HydrogenationHydrogenation of an α,β-unsaturated acid derivative using a chiral catalyst.α-Substituted-[4-(benzyloxy)-3-nitrophenyl]acetic acid

Derivatization Strategies and Analogs of 4 Benzyloxy 3 Nitrophenyl Acetic Acid

Systematic Structural Modifications of [4-(Benzyloxy)-3-nitrophenyl]acetic acid

Systematic structural modifications of this compound focus on its three main functional components: the carboxylic acid side chain, the benzyloxy phenyl ring, and the nitro group. Each of these sites can be altered to fine-tune the molecule's characteristics.

The carboxylic acid group is a primary site for derivatization, often to modulate solubility, reactivity, and biological interactions. Common modifications include esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through reaction with various alcohols in the presence of an acid catalyst or using coupling agents. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. These modifications can increase the lipophilicity of the molecule.

Amidation: The carboxylic acid can be converted to an amide by reacting it with an amine using a coupling agent. This transformation introduces a new functional group that can participate in hydrogen bonding and alter the molecule's binding properties.

While specific examples for this compound are not extensively documented in publicly available literature, the general principles of carboxylic acid derivatization are well-established and applicable. researchgate.net

Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro) onto the benzyloxy phenyl ring can alter the electron density of the benzyloxy oxygen. Research on related substituted benzyl (B1604629) groups has shown that electron-donating substituents can increase the electron density on the benzylic carbon, which may affect the stability and reactivity of the molecule. researchgate.net Conversely, electron-withdrawing groups would decrease the electron density. These modifications can impact the molecule's interaction with biological targets and its metabolic stability. researchgate.net

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the phenyl ring to which it is attached. Its position and identity are critical to the molecule's function.

Reduction to an Amine: The nitro group can be readily reduced to an amino group (-NH2) using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metals in acidic media (e.g., Fe/HCl, Sn/HCl). masterorganicchemistry.comwikipedia.org This transformation converts a strongly electron-withdrawing group into a strongly electron-donating group, which dramatically alters the electronic and chemical properties of the aromatic ring. The resulting amino compound, [4-(Benzyloxy)-3-aminophenyl]acetic acid, would exhibit different reactivity and potential biological activity.

Replacement with Other Functional Groups: The nitro group can be replaced by other functional groups through various synthetic methodologies. For example, it is conceivable to replace the nitro group with a boronic acid functionality, a strategy that has been explored in the design of other pharmacologically active molecules. nih.gov Such a modification would significantly alter the electronic and steric profile of the molecule.

Synthesis and Comparative Study of Related Nitrophenylacetic Acid Analogs

The properties and potential applications of this compound can be better understood by comparing it with its structural isomers and other substituted analogs.

The position of the nitro group on the phenylacetic acid core structure has a profound impact on the compound's properties. The main positional isomers are 2-nitrophenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid.

The synthesis of these isomers typically involves the nitration of phenylacetic acid or the hydrolysis of the corresponding nitrophenylacetonitrile. orgsyn.orgwikipedia.orggoogle.com The electronic effects of the nitro group vary with its position. In the ortho- and para-positions, the nitro group exerts a strong electron-withdrawing effect through both inductive and resonance effects, whereas in the meta-position, the resonance effect is absent. This difference in electronic influence affects the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Table 1: Comparison of Nitrophenylacetic Acid Positional Isomers

Compound CAS Number Molecular Formula Key Features
2-Nitrophenylacetic acid 3740-52-1 C₈H₇NO₄ Nitro group at the ortho position.
3-Nitrophenylacetic acid 1877-73-2 C₈H₇NO₄ Nitro group at the meta position.

This table is generated based on data from various sources. wikipedia.orgnih.govgoogle.com

The introduction of additional substituents such as hydroxyl, halogen, or alkyl groups onto the nitrophenylacetic acid scaffold allows for further fine-tuning of its properties.

Hydroxylated Analogs: An important related compound is 4-Hydroxy-3-nitrophenylacetic acid. nih.gov The hydroxyl group, being an electron-donating group, can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding, which can influence its solubility and biological interactions. Its synthesis can be achieved by the nitration of 4-hydroxyphenylacetic acid. prepchem.comchemicalbook.com

Halogenated Analogs: Halogen atoms can be introduced onto the aromatic ring to alter the lipophilicity and electronic properties of the molecule. For example, the synthesis of 4-bromo-2-nitrophenylacetic acid has been described in patent literature, highlighting the interest in such derivatives. google.comgoogle.com Halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance.

Alkylated Analogs: The introduction of alkyl groups can increase the steric bulk and lipophilicity of the molecule. While specific examples for the direct alkylation of this compound are not readily available, general methods for the synthesis of alkylated nitrophenylacetic acids exist.

Table 2: Examples of Substituted Nitrophenylacetic Acid Analogs

Compound CAS Number Molecular Formula Substituents
4-Hydroxy-3-nitrophenylacetic acid 10463-20-4 C₈H₇NO₅ 4-OH, 3-NO₂
4-Fluoro-3-nitrophenylacetic acid 192508-36-4 C₈H₆FNO₄ 4-F, 3-NO₂

This table is generated based on data from various sources. nih.govnih.govnih.gov

Benzyloxyphenylacetic Acid Scaffolds and Their Subsequent Functionalization

The this compound molecule serves as a versatile scaffold in organic synthesis, offering multiple reactive sites for subsequent functionalization. The core structure, a benzyloxyphenylacetic acid framework, can be systematically modified at the carboxylic acid group, the nitro group, and the benzyl ether linkage. These transformations allow for the generation of a diverse library of analogs with varied structural and electronic properties. The primary strategies for derivatization involve amide bond formation, reduction of the nitro group, and cleavage of the benzyl ether.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is a key handle for derivatization, most commonly through the formation of amide bonds. This transformation is fundamental in medicinal chemistry for creating compounds with improved properties. growingscience.com The general approach involves the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by a primary or secondary amine. researchgate.net

A wide array of coupling reagents has been developed to facilitate this reaction under mild conditions, minimizing side reactions and preserving sensitive functional groups elsewhere in the molecule. researchgate.net The choice of reagent is often dictated by the specific substrates, particularly the nucleophilicity of the amine. growingscience.com

Table 1: Common Reagents for Amide Coupling This interactive table summarizes common activating agents used for the condensation of carboxylic acids and amines.

Coupling ReagentFull NameBase Often UsedKey Characteristics
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526)DIPEAHigh efficiency, fast reaction times, suitable for sterically hindered substrates.
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideDMAP, HOBtWater-soluble carbodiimide; byproducts are easily removed by aqueous workup.
DCC N,N′-DicyclohexylcarbodiimideDMAP, HOBtHighly effective but produces a dicyclohexylurea (DCU) byproduct that can be difficult to remove.
POCl₃ Phosphorus oxychloridePyridineA strong dehydrating agent used for specific applications.

DIPEA: N,N-Diisopropylethylamine; DMAP: 4-Dimethylaminopyridine; HOBt: Hydroxybenzotriazole

The functionalization of the this compound scaffold via amide coupling allows for the introduction of a vast range of substituents, enabling the systematic exploration of structure-activity relationships in drug discovery programs.

Functionalization via the Nitro Group

The aromatic nitro group is a highly versatile functional handle that significantly enhances the synthetic utility of the benzyloxyphenylacetic acid scaffold. Its primary transformation is reduction to the corresponding primary amine, yielding a [3-amino-4-(benzyloxy)phenyl]acetic acid derivative. This conversion is a pivotal step, as the resulting amino group can undergo a wide variety of subsequent reactions, including acylation, alkylation, and participation in the formation of heterocyclic rings.

The reduction of aromatic nitro groups can be achieved through numerous methods, with the choice of reagents depending on the presence of other sensitive functional groups in the molecule. High chemoselectivity is often required to avoid the reduction of other moieties or the cleavage of protective groups like the benzyl ether.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used method employing catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. It is highly efficient but can sometimes lead to the simultaneous cleavage of benzyl ethers (hydrogenolysis). researchgate.net

Metal-Mediated Reduction: Various metals in acidic or neutral media are effective for this transformation. Reagents like tin(II) chloride (SnCl₂) in ethanol, or iron (Fe) / zinc (Zn) powder with an acid like acetic acid or ammonium (B1175870) chloride, are standard choices. google.com These methods are often highly chemoselective. google.com

Transfer Hydrogenation: This technique uses a hydrogen donor molecule, such as ammonium formate (B1220265) or hydrazine, in the presence of a catalyst (e.g., Pd/C). It offers a milder and often safer alternative to using gaseous hydrogen. researchgate.net

Other Reagents: More specialized reagents like trichlorosilane (B8805176) in the presence of a base or hydroiodic acid (HI) have also been developed for the clean and efficient reduction of nitro groups. mdpi.comgoogle.com

Table 2: Selected Methods for Aromatic Nitro Group Reduction This interactive table outlines various reagent systems for the reduction of aromatic nitro groups to primary amines.

Reagent SystemTypical ConditionsAdvantagesPotential Considerations
H₂ / Pd/C Methanol or Ethanol, room temp., 1-4 atm H₂High yield, clean reactionMay also cleave benzyl ethers; catalyst can be pyrophoric
SnCl₂·2H₂O Ethanol, refluxGood chemoselectivity, tolerates many functional groupsRemoval of tin salt byproducts can be difficult
Fe / NH₄Cl Ethanol/Water, refluxInexpensive, effective, environmentally benignRequires stoichiometric amounts of metal
HCOONH₄ / Pd/C Methanol, refluxAvoids use of H₂ gas, generally fast and cleanDonor and catalyst loading may need optimization
HSiCl₃ / Base Acetonitrile, room temp.High chemoselectivity, metal-free productReagent is moisture-sensitive

Functionalization via the Benzyl Ether

The benzyloxy group in the this compound scaffold serves as a protecting group for the phenolic hydroxyl function. Its removal, known as debenzylation, unmasks the phenol (B47542), providing another site for subsequent functionalization. This transformation yields 4-hydroxy-3-nitrophenylacetic acid or, if performed in conjunction with nitro reduction, 3-amino-4-hydroxyphenylacetic acid. mdpi.com

The most common method for cleaving a benzyl ether is catalytic hydrogenolysis, often using Palladium on carbon (Pd/C) and a source of hydrogen. researchgate.net This process is advantageous as it can often be performed concurrently with the reduction of a nitro group, achieving two synthetic transformations in a single step. The resulting phenolic hydroxyl group can then be derivatized through reactions such as O-alkylation or acylation to produce a new series of analogs.

Applications of 4 Benzyloxy 3 Nitrophenyl Acetic Acid in Academic Research

Role as a Versatile Intermediate in Advanced Organic Synthesis

The strategic placement of functional groups makes [4-(Benzyloxy)-3-nitrophenyl]acetic acid an ideal starting material for multi-step synthetic pathways. The carboxylic acid moiety, the activatable aromatic ring, and the latent amino and hydroxyl groups (in the form of nitro and benzyloxy groups, respectively) offer a rich platform for chemical elaboration.

This compound serves as an excellent precursor for the synthesis of complex fused-ring systems, such as benzofuranones. Benzofuranones are core structures in numerous natural products and biologically active compounds. chemistryviews.orgoregonstate.edu The synthesis can be achieved through an intramolecular cyclization reaction. This typically involves the conversion of the acetic acid side chain into a reactive species that can undergo an intramolecular Friedel-Crafts-type reaction or a palladium-catalyzed C-H activation/C-O bond formation to close the five-membered lactone ring. organic-chemistry.org The presence of the benzyloxy and nitro substituents on the final benzofuranone product provides further handles for diversification.

Table 1: Synthesis of Benzofuranone Scaffolds

Starting Material Reaction Type Resulting Core Structure

The phenylacetic acid moiety is a well-established synthon for constructing a variety of heterocyclic compounds. A common strategy involves the conversion of the carboxylic acid of this compound into the corresponding acid hydrazide. This key intermediate can then undergo cyclocondensation reactions with various one- or two-carbon synthons to yield five-membered heterocycles like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, which are known for their diverse biological activities. asianpubs.org

For example, reaction of the acid hydrazide with carbon disulfide in a basic medium yields an oxadiazolethione, while reaction with a thiocyanate (B1210189) can lead to triazole derivatives. These transformations highlight the utility of the title compound as a foundational building block for generating libraries of diverse heterocyclic molecules. lmaleidykla.lt

Table 2: Heterocycle Synthesis via Acid Hydrazide Intermediate

Intermediate Reagent Resulting Heterocycle
[4-(Benzyloxy)-3-nitrophenyl]acetyl hydrazide Carbon Disulfide (CS₂) 5-{[4-(Benzyloxy)-3-nitrophenyl]methyl}-1,3,4-oxadiazole-2-thione
[4-(Benzyloxy)-3-nitrophenyl]acetyl hydrazide Phosgene Equivalent 5-{[4-(Benzyloxy)-3-nitrophenyl]methyl}-1,3,4-oxadiazol-2(3H)-one
[4-(Benzyloxy)-3-nitrophenyl]acetyl hydrazide Formic Acid 2-{[4-(Benzyloxy)-3-nitrophenyl]methyl}-1,3,4-oxadiazole

Contribution to the Development of Chemical Scaffolds

The ability to generate complex and diverse molecular frameworks from this compound makes it a valuable contributor to the development of novel chemical scaffolds for various applications.

Many of the molecular scaffolds accessible from this compound are recognized "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive molecules. Benzofuranones, for instance, are found in drugs like the antifungal agent griseofulvin. chemistryviews.org Heterocycles such as pyrazoles, thiazolidinones, and their derivatives exhibit a wide spectrum of pharmacological activities, including anti-HIV and antidiabetic properties. amazonaws.comresearchgate.net

The title compound is particularly useful for creating libraries of analogs for structure-activity relationship (SAR) studies. The benzyloxy group can be deprotected to reveal a phenol (B47542), and the nitro group can be reduced to an amine. These newly revealed functional groups can then be derivatized in numerous ways (e.g., through acylation, alkylation, or sulfonation), allowing chemists to systematically probe the effects of structural modifications on biological activity.

Table 3: Pharmacologically Relevant Scaffolds Derived from the Title Compound

Scaffold Associated Pharmacological Activities
Benzofuranone Antifungal, Antibiotic, Cytochrome P450 inhibition chemistryviews.orgoregonstate.edu
1,3,4-Oxadiazole Antibacterial, Antifungal, Analgesic asianpubs.org
1,3,4-Thiadiazole (B1197879) Antimicrobial, Fungicidal, Bactericidal asianpubs.org

While the primary focus has been on pharmacological applications, the scaffolds derived from this compound hold potential in other fields. For instance, certain 1,3,4-thiadiazole derivatives have been investigated for their fungicidal properties, suggesting a potential for development in agrochemical research. asianpubs.org

In material science, heterocyclic compounds are often explored for their unique electronic and photophysical properties. Thiadiazole-containing molecules have been used in the preparation of polymers, dyes, and optical brightening agents. asianpubs.org The defined substitution pattern of this compound could allow for the synthesis of tailored molecules for investigation as components in novel organic materials. This remains an area ripe for further exploration.

Utility in Protecting Group Chemistry

A key feature of this compound that underpins its synthetic utility is the presence of two orthogonal "masked" functional groups. This internal protecting group strategy is fundamental to its role as a versatile intermediate.

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl at the 4-position. Benzyl (B1604629) ethers are widely used in organic synthesis because they are stable to a broad range of reaction conditions, including many acidic, basic, and redox reactions. organic-chemistry.orgorganic-chemistry.org This stability allows for extensive chemical manipulation of other parts of the molecule, such as the carboxylic acid side chain, without affecting the phenol. The benzyl group can be selectively removed when desired, typically under mild, neutral conditions via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which cleaves the C-O bond to yield the free phenol and toluene (B28343) as a byproduct. organic-chemistry.org

The nitro group at the 3-position can be considered a stable precursor, or a masked form, of an amino group. It is inert to many of the reagents used to modify the carboxylic acid or other parts of the molecule. When the synthesis requires the introduction of an amine, the nitro group can be selectively reduced using various methods, such as catalytic hydrogenation or treatment with reducing metals like tin or iron in acidic media.

The benzyl ether and the nitro group are considered orthogonal protecting groups because they can be removed under distinctly different conditions. The benzyl group is removed by hydrogenolysis, whereas the nitro group is removed by reduction. This orthogonality allows for the selective deprotection and subsequent functionalization of either the phenol or the amine at different stages of a complex synthesis, providing a high degree of strategic control.

Table 4: Compound Names

Compound Name
This compound
Griseofulvin
1,3,4-Oxadiazole
1,3,4-Thiadiazole
1,2,4-Triazole
[4-(Benzyloxy)-3-nitrophenyl]acetyl hydrazide
5-{[4-(Benzyloxy)-3-nitrophenyl]methyl}-1,3,4-oxadiazole-2-thione
5-{[4-(Benzyloxy)-3-nitrophenyl]methyl}-1,3,4-oxadiazol-2(3H)-one
2-{[4-(Benzyloxy)-3-nitrophenyl]methyl}-1,3,4-oxadiazole
1-Acyl-4-substituted-thiosemicarbazide
Pyrazole
Thiazolidinone

Application of Nitrophenylacetic Acid Derivatives as Photolabile or Chemically Removable Protecting Groups for Alcohols

Nitrophenylacetic acid derivatives are recognized in organic synthesis for their role as versatile protecting groups for hydroxyl functions. nih.gov These groups can be engineered for removal under specific chemical conditions or through photolysis, offering a high degree of control in complex multi-step syntheses. wikipedia.org

The (2-nitrophenyl)acetyl (NPAc) group, a related derivative, serves as a prime example of a chemically removable protecting group. Esters are formed from the corresponding alcohol and (2-nitrophenyl)acetic acid. nih.gov This protection is stable under various common reaction conditions used in carbohydrate chemistry. nih.gov The removal of the NPAc group is typically achieved with high selectivity using reducing agents like zinc powder and ammonium (B1175870) chloride, a method that does not affect other common protecting groups such as tert-butyldimethylsilyl (TBDMS) or 9-fluorenylmethoxycarbonyl (Fmoc). nih.govwikipedia.org

Table 1: Chemical Protection and Deprotection of Alcohols using a Nitrophenylacetyl Group

StepReagents and ConditionsPurpose
Protection Alcohol, (2-Nitrophenyl)acetic acid, Mitsunobu reaction conditions (e.g., DEAD, PPh₃)Forms a stable ester, protecting the hydroxyl group. wikipedia.org
Deprotection Zinc (Zn), Ammonium chloride (NH₄Cl)Selectively cleaves the ester to regenerate the free alcohol. wikipedia.orgwikimedia.org

Beyond chemical cleavage, the nitrobenzyl moiety, a core component of this compound, is one of the most widely used photolabile protecting groups (PPGs). nih.gov PPGs are chemical groups that can be removed by exposure to light, often UV, which provides spatial and temporal control over the deprotection process. wikipedia.org The mechanism for photocleavage of nitrobenzyl-based PPGs is well-established and proceeds via a Norrish Type II reaction. wikipedia.org Upon irradiation with light of a specific wavelength, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms an aci-nitro intermediate, which then rearranges to release the protected alcohol and 2-nitrosobenzaldehyde as a byproduct. wikipedia.org This "traceless" removal, which avoids the use of chemical reagents, is highly advantageous in the synthesis of sensitive biological molecules. wikipedia.orgdtu.dk

Table 2: General Characteristics of Nitrobenzyl-Based Photolabile Protecting Groups

FeatureDescription
Activation Irradiation with light (typically UV, 200-365 nm). wikipedia.orgnih.gov
Mechanism Norrish Type II reaction involving an aci-nitro intermediate. wikipedia.org
Byproducts A nitroso-carbonyl compound (e.g., 2-nitrosobenzaldehyde). wikipedia.org
Applications Protection of various functional groups including alcohols, carboxylates, and phosphates in complex syntheses. wikipedia.org

Investigations in Material Science and Dye Chemistry

While direct, extensive applications of this compound in material science are not widely documented, its structural components are relevant to the field of dye chemistry. The nitrophenyl group is a well-known chromophore, and its derivatives are often used as intermediates in the synthesis of various dyes, including acid dyes and azo dyes. researchgate.netsphinxsai.com

Acid dyes are typically water-soluble anionic dyes that are applied to fibers such as silk, wool, and nylon. researchgate.net The synthesis of novel acid dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. researchgate.net Nitrophenyl derivatives can serve as precursors to the required amino compounds through the reduction of the nitro group. The presence of sulfonic acid groups is common in these dyes to ensure water solubility. researchgate.net

Similarly, azo dyes, which represent a large class of synthetic colorants, are synthesized using nitrated intermediates. sphinxsai.com For example, the synthesis of certain novel azo dyes starts from 3-nitro salicylic (B10762653) acid, which is reduced to 3-amino salicylic acid before undergoing diazotization and coupling reactions. sphinxsai.com The nitro group in precursors like this compound makes the compound a potential intermediate for analogous synthetic pathways in the creation of specialized colorants.

Computational and Theoretical Studies

Computational chemistry provides significant insights into the electronic structure, reactivity, and potential applications of molecules like this compound. Methods such as Density Functional Theory (DFT) and molecular docking are employed to study phenylacetic acid derivatives and their interactions. researchgate.netresearchgate.net

Quantum chemical calculations are used to determine a range of molecular descriptors that help in understanding the molecule's behavior. researchgate.net These parameters, derived from the molecular orbitals, are crucial for analyzing reaction mechanisms and predicting reactivity.

Table 3: Key Quantum Chemical Parameters Calculated for Phenylacetic Acid Derivatives

ParameterSymbolSignificance
Highest Occupied Molecular Orbital Energy EHOMOIndicates the molecule's capacity to donate electrons; related to ionization potential. researchgate.net
Lowest Unoccupied Molecular Orbital Energy ELUMOIndicates the molecule's ability to accept electrons; related to electron affinity. researchgate.net
Energy Gap (Band Gap) ΔEThe difference between ELUMO and EHOMO; a smaller gap suggests higher reactivity. researchgate.net
Dipole Moment µMeasures the polarity of the molecule, which influences solubility and intermolecular interactions. researchgate.net
Chemical Hardness ηA measure of resistance to deformation of the electron cloud.
Solvation Energy EsolvThe energy change when a solute dissolves in a solvent, indicating solubility. researchgate.net

Molecular docking studies have been performed on related compounds, such as 4-nitrophenylacetic acid, to investigate their binding modes with biological targets like DNA. researchgate.net These simulations reveal potential interactions, such as hydrogen bonding and pi-stacking, and help elucidate how specific functional groups influence binding affinity. For instance, the electron-withdrawing nature of the nitro group in 4-nitrophenylacetic acid was found to deactivate the benzene (B151609) ring, which in turn reduces its interaction potential with DNA base pairs. researchgate.net Such analyses are foundational for designing molecules with specific biological or material properties.

The chemical behavior and physical properties of this compound are intrinsically linked to its molecular structure. The interplay between the electron-withdrawing nitro group (-NO₂) and the bulky, electron-donating benzyloxy group (-OCH₂C₆H₅) on the phenyl ring governs its electronic and steric properties.

The strong electron-withdrawing effect of the nitro group significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid proton. researchgate.net This electronic effect is central to the function of nitrophenyl derivatives as photolabile protecting groups, where the nitro group acts as the photoactive center that initiates the cleavage reaction. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate molecular structure with biological activity or physical properties. researchgate.net For series of related compounds, QSAR models can be developed by finding a statistical relationship between calculated molecular descriptors (e.g., HOMO/LUMO energies, LogP) and experimentally observed activities. researchgate.net Such models enable the prediction of a compound's properties without the need for synthesis and experimental testing, thereby guiding the rational design of new derivatives with enhanced characteristics for specific applications in materials science or medicinal chemistry. researchgate.netasianpubs.org

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies for [4-(Benzyloxy)-3-nitrophenyl]acetic acid

Future research into the synthesis of this compound is expected to prioritize the development of more sustainable and efficient methods. While traditional synthetic routes are established, emerging trends in green chemistry and process optimization offer significant opportunities for improvement.

One promising avenue is the adoption of flow chemistry . Continuous-flow processes can offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and reduced waste generation. nih.govnih.govresearchgate.net The miniaturized nature of flow reactors can also enable the safe handling of potentially hazardous reagents that may be used in nitration or other steps of the synthesis. nih.gov

Furthermore, the principles of green chemistry are likely to guide the development of new synthetic strategies. This could involve the use of more environmentally benign solvents, the development of catalytic systems to replace stoichiometric reagents, and the exploration of renewable starting materials. kaust.edu.sa For instance, research into catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) for related transformations showcases a move away from harsher reducing agents.

The table below summarizes potential future synthetic methodologies:

MethodologyPotential Advantages
Flow ChemistryEnhanced safety, improved yield and purity, potential for automation. nih.govnih.gov
Green CatalysisReduced waste, use of non-toxic reagents, potential for catalyst recycling. kaust.edu.sa
Microwave-Assisted SynthesisAccelerated reaction times, improved energy efficiency. mdpi.com
Enzymatic SynthesisHigh selectivity, mild reaction conditions, environmentally friendly.

Exploration of Undiscovered Chemical Transformations and Reactivity Profiles

The rich functionality of this compound, including the carboxylic acid, nitro group, and benzyloxy moiety, presents a landscape for the discovery of novel chemical transformations. Future research will likely focus on leveraging these functional groups to participate in a wider range of reactions.

The aromatic ring is a key site for further functionalization. Advanced cross-coupling reactions could be explored to introduce new carbon-carbon and carbon-heteroatom bonds, creating a diverse library of derivatives. The specific electronic nature of the substituted ring may lead to unique reactivity patterns in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.

Additionally, the potential for this compound or its derivatives to participate in cycloaddition reactions is an area ripe for investigation. The electron-withdrawing nature of the nitro group could influence the dienophilic or dipolarophilic character of the molecule, enabling novel [3+2] or [4+2] cycloadditions to form complex heterocyclic systems.

Mechanistic studies will be crucial in understanding and predicting the reactivity of this compound. Detailed kinetic and computational analyses can provide insights into reaction pathways and help in the rational design of new transformations.

Expanded Applications as a Synthetic Building Block for Emerging Chemical Entities

The structural motifs present in this compound make it a valuable precursor for the synthesis of more complex and potentially bioactive molecules. Its application as a synthetic building block is expected to expand into several key areas.

In the realm of medicinal chemistry, this compound can serve as a scaffold for the development of novel therapeutic agents. The benzyloxy and nitrophenyl groups are common pharmacophores in drug discovery. nih.govheteroletters.org For instance, derivatives could be designed as inhibitors of specific enzymes or as ligands for various receptors. The synthesis of novel heterocyclic compounds, which are prevalent in pharmaceuticals, is a particularly promising application. mdpi.comrsc.orgamazonaws.com

Beyond pharmaceuticals, there is potential for its use in the development of new advanced materials . The aromatic and polar functionalities could be incorporated into polymers or liquid crystals, potentially imparting unique optical or electronic properties. For example, the synthesis of novel benzoate-based calamitic liquid crystals has been demonstrated from benzyloxyphenol derivatives. nih.gov

The following table highlights potential areas for its application as a building block:

Application AreaPotential Use
Drug DiscoveryScaffold for novel enzyme inhibitors, receptor ligands, and antimicrobial agents. heteroletters.orgamazonaws.com
Materials SciencePrecursor for liquid crystals, functional polymers, and other advanced materials. nih.gov
AgrochemicalsCore structure for the development of new herbicides or pesticides.

Advanced Computational and Theoretical Investigations to Predict Reactivity and Design New Derivatives

Computational chemistry is set to play an increasingly important role in guiding future research on this compound. In silico methods can accelerate the discovery process by predicting chemical properties and biological activities, thereby reducing the need for extensive empirical screening.

Quantum chemical computations , such as Density Functional Theory (DFT), can be employed to investigate the electronic structure of the molecule, predict its reactivity, and elucidate reaction mechanisms. scispace.com This can aid in the design of more efficient synthetic routes and in understanding its chemical behavior.

For the design of new bioactive molecules, techniques like molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound might interact with biological targets such as proteins and enzymes. biointerfaceresearch.comfrontiersin.orgnih.gov These computational tools can help in identifying promising candidates for further synthesis and biological evaluation.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of synthesized analogs to build predictive models. These models can correlate structural features with biological activity, providing valuable insights for the rational design of more potent and selective compounds.

The integration of these computational approaches will undoubtedly streamline the exploration of this compound's potential and pave the way for the discovery of new and valuable chemical entities.

Q & A

Basic Research Questions

Q. What synthesis strategies are effective for preparing [4-(Benzyloxy)-3-nitrophenyl]acetic acid?

  • Methodology : A multi-step synthesis is typically employed:

Benzyl Protection : Introduce the benzyloxy group via alkylation of a phenolic precursor using benzyl bromide/base (e.g., K₂CO₃ in DMF) .

Nitration : Regioselective nitration at the meta position relative to the benzyloxy group using HNO₃/H₂SO₄. The electron-donating benzyloxy group directs nitration to position 3 .

Acetic Acid Coupling : Attach the acetic acid moiety through Friedel-Crafts alkylation or nucleophilic substitution, followed by hydrolysis of esters (e.g., methyl ester to carboxylic acid) .

  • Key Considerations : Monitor reaction intermediates via TLC and purify via column chromatography. Evidence from structurally similar compounds (e.g., chlorosulfonyl analogs) highlights the importance of controlled nitration conditions to avoid over-nitration .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • Primary Methods :

  • NMR :
  • ¹H NMR : Benzyloxy protons (δ ~4.9–5.1 ppm, singlet), aromatic protons near nitro groups (δ ~8.0–8.5 ppm, deshielded), and acetic acid protons (δ ~3.6–3.8 ppm, singlet for CH₂) .
  • ¹³C NMR : Carboxylic acid carbonyl (δ ~170–175 ppm), nitro-substituted aromatic carbons (δ ~145–150 ppm) .
  • IR : Strong absorbance for nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) and carboxylic acid O–H stretch (~2500–3300 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of benzyloxy group) .

Q. What purification methods are recommended post-synthesis?

  • Standard Approaches :

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) to separate nitro/byproduct impurities .
  • Acid-Base Extraction : Leverage the carboxylic acid’s solubility in aqueous NaOH, followed by acidification for precipitation .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be managed?

  • Challenge : Competing directing effects of benzyloxy (strongly para/meta-directing) and existing substituents.
  • Solutions :

  • Temperature Control : Nitration at 0–5°C favors meta-substitution by slowing kinetic pathways .
  • Protecting Groups : Temporarily block reactive sites (e.g., acetic acid as a methyl ester to prevent undesired nitration at ortho positions) .
  • Computational Modeling : Predict regioselectivity using DFT calculations for nitro group orientation .

Q. How does this compound behave under acidic or basic conditions?

  • Stability Data :

ConditionObservationReference
pH < 2 (HCl, 25°C)Benzyloxy cleavage via acidolysis
pH > 10 (NaOH)Carboxylic acid deprotonation; stable
Thermal (Δ > 100°C)Decomposition (exothermic DSC peaks)
  • Mitigation : Store at RT in inert atmospheres; avoid prolonged heating during synthesis .

Q. How can contradictions in spectral data across studies be resolved?

  • Case Example : Discrepancies in ¹H NMR chemical shifts for aromatic protons due to solvent effects (DMSO vs. CDCl₃).
  • Approach :

Reproduce Conditions : Match solvent, concentration, and temperature to literature protocols .

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .

Cross-Validation : Compare with IR/MS data to confirm functional groups (e.g., nitro vs. carbonyl peaks) .

Key Research Considerations

  • Safety : Nitration reactions involve corrosive reagents (HNO₃/H₂SO₄); use fume hoods and PPE .
  • Data Reproducibility : Document solvent grades and instrument parameters (e.g., NMR frequency) meticulously.
  • Advanced Applications : Explore the compound’s potential as a precursor for photoactive materials or enzyme inhibitors, leveraging its nitro-aromatic reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.